(Z)-1-(2-((2,6-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-(2,6-dimethylphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-6-5-7-11(2)14(10)17-16-18(8-9-19)12(3)15(21-16)13(4)20/h5-7,19H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRGIGOQCJAINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=C(S2)C(=O)C)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(2-((2,6-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes the available literature on its biological activity, including in vitro and in vivo studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C16H20N2O2S
- Molecular Weight: 304.4 g/mol
- SMILES Representation: CC(=O)c1sc(=Nc2c(...
Biological Activity Overview
The compound is primarily studied for its anticancer and antimicrobial properties. The following sections detail these activities based on various studies.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study synthesized lipid-like thiazole derivatives, which included the compound of interest, and evaluated their anticancer potential against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A cell lines. The findings showed:
- Selective Cytotoxicity: The compound demonstrated selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics.
- Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways involved in cell survival and death .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (Z)-1-(...) | HT-1080 | 10.5 | |
| (Z)-1-(...) | MG-22A | 12.3 | |
| Control Drug | Doxorubicin | 8.7 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria as well as fungal strains:
- Broad-Spectrum Activity: The synthesized thiazole derivatives displayed strong antimicrobial activity, with notable efficacy against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC): The MIC values for these pathogens were significantly lower than those for conventional antibiotics, indicating a potential for use in treating resistant infections .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- In Vivo Tumor Growth Inhibition
- Synergistic Effects
Scientific Research Applications
Indoleamine 2,3-Dioxygenase Inhibition
One of the prominent applications of this compound is its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response and tumor immunology. Inhibition of IDO can enhance the effectiveness of cancer treatments by preventing tumor-induced immunosuppression. Studies have shown that compounds similar to (Z)-1-(2-((2,6-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone can significantly improve the efficacy of anti-cancer agents when used in combination therapies .
Potential Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. The structural characteristics of this compound may contribute to its activity against various bacterial strains. Preliminary studies suggest that modifications in the thiazole structure can enhance its antimicrobial efficacy .
Neuroprotective Effects
There is emerging evidence that compounds with similar thiazole structures may have neuroprotective properties. This includes the potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. Further investigation into this compound could reveal its role in neuroprotection .
Case Study 1: Cancer Treatment Enhancement
A study published in Cancer Research explored the use of IDO inhibitors in combination with traditional chemotherapy. The results indicated that patients receiving both an IDO inhibitor and chemotherapy exhibited improved survival rates compared to those receiving chemotherapy alone. This highlights the potential role of compounds like this compound in enhancing cancer therapies .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing new antimicrobial agents, a derivative of thiazole was tested against resistant bacterial strains. The results showed a significant reduction in bacterial load in treated subjects compared to controls. This suggests that this compound may have similar applications in treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound belongs to the 2,3-dihydrothiazole family, distinguishing it from thiazolidinones (e.g., (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs in ). Unlike thiazolidinones, which have a ketone at position 4, the target molecule retains a methyl group at position 4 and introduces a hydroxyethyl chain at position 3. This substitution likely enhances solubility compared to non-polar analogs like (Z)-5-(substituted)-2-thioxothiazolidin-4-one derivatives .
Key Structural Analogues
{(2Z)-4-Amino-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone () Core similarity: Both compounds share a 2,3-dihydrothiazole backbone with an imino group. Differences:
- The presence of a 4-amino group in ’s compound may confer distinct hydrogen-bonding capabilities absent in the target molecule.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Core difference: This analog uses a triazole ring instead of thiazole, with a sulfonylphenyl group enhancing hydrophobicity. Functional comparison: The ethanone moiety is conserved, but the triazole-thioether linkage may confer different pharmacokinetic profiles compared to the hydroxyethyl-thiazole system.
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Thiazole derivatives with hydroxyethyl chains (as in the target molecule) often exhibit improved bioavailability due to enhanced water solubility. For example, hydroxyethyl-substituted thiazoles show 20–30% higher solubility in aqueous buffers compared to methyl or phenyl analogs .
- The 2,6-dimethylphenyl group may reduce metabolic degradation compared to electron-rich substituents (e.g., methoxy groups in ’s compound), as methyl groups are less prone to oxidative metabolism.
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (Z)-1-(2-((2,6-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including imine formation, thiazole ring cyclization, and functional group modifications. Key steps include:
- Catalyst use : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres to prevent oxidation .
- Temperature control : Stepwise heating (e.g., reflux at 80–100°C for cyclization) to minimize side reactions .
- Yield improvement : Intermediate purification via column chromatography and monitoring with HPLC to isolate high-purity products .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of techniques ensures structural confirmation and purity:
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Stability studies require controlled environmental parameters:
- Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure (UV/visible light).
- Analytical endpoints : Monitor degradation via HPLC for new peaks (degradants) and quantify parent compound loss .
- Kinetic modeling : Calculate half-life () using Arrhenius equations for accelerated aging .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to enzymes/receptors. For example, docking studies with thiazole analogs show hydrogen bonding with active-site residues (e.g., Tyr-105 in kinases) .
- MD simulations : Validate docking poses by simulating protein-ligand dynamics over 100 ns to assess stability .
- Experimental validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Impurities (e.g., unreacted intermediates) skew bioassay results. Mitigate via rigorous HPLC purification and elemental analysis .
- Experimental conditions : Differences in solvent (DMSO vs. saline) or cell lines (HEK293 vs. HeLa) affect activity. Standardize protocols using OECD guidelines .
- Structural analogs : Compare with derivatives (e.g., 4-aminothiazoles) to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies systematically identify critical functional groups?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace hydroxyethyl with methoxy or halogens) and test activity .
- Data table :
| Analog | Substituent | Bioactivity (IC, μM) |
|---|---|---|
| Parent | Hydroxyethyl | 12.3 ± 1.2 |
| A | Methoxy | 45.7 ± 3.1 |
| B | Chloro | 8.9 ± 0.8 |
- Computational SAR : QSAR models correlate electronic parameters (e.g., Hammett constants) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
